![molecular formula C10H16N2 B112742 N-[2-(aminomethyl)benzyl]-N,N-dimethylamine CAS No. 53369-77-0](/img/structure/B112742.png)

N-[2-(aminomethyl)benzyl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

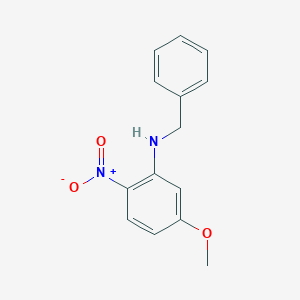

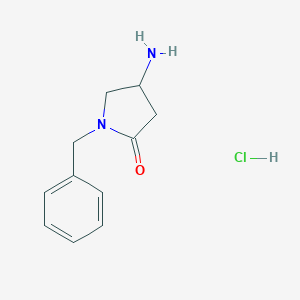

“N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The compound is also known by its CAS number: 53369-77-0 .

Molecular Structure Analysis

The InChI code for “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is 1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 . The compound’s structure includes a benzene ring attached to an aminomethyl group and a dimethylamino group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 164.131348519 g/mol .Scientific Research Applications

1. Protection of Benzylamines with Carbon Dioxide This compound is used in the protection of benzylamines with carbon dioxide. The reversible reactions of CO2 with amines could provide a possible vehicle for realizing this strategy .

Proteomics Research

N-[2-(aminomethyl)benzyl]-N,N-dimethylamine is used in proteomics research .

Engineering IRED

This compound is used in the engineering of IRED (Imine Reductases), significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis .

Now, let’s look at the applications of 1-[2-(aminomethyl)phenyl]-N,N-dimethylmethanamine:

Antifungal Agent

1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochloride, a derivative of this compound, has shown remarkable antifungal activities .

Synthesis of 1-Amidoalkyl-2-Naphthols

This compound is used in the one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for synthesis of 1-amidoalkyl-2-naphthols .

Synthesis of Biologically Active Scaffolds

1-Amidoalkyl-2-naphthols, which are derivatives of this compound, are well-known intermediates for the synthesis of 1-aminoalkyl-2-naphthols (Betti bases) as pharmaceutically active molecules .

Synthesis of 2,4-Bis[(Substituted-Aminomethyl)Phenyl]Phenylquinazoline

This compound is used in the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline, which has shown potential in various oncogene promoter G4 topologies .

Safety And Hazards

properties

IUPAC Name |

[2-[(dimethylamino)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRUSEDCZUTRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407153 |

Source

|

| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |

CAS RN |

53369-77-0 |

Source

|

| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)